Home > Products > Screening Compounds P47430 > Protein kinase c(19-31)
Protein kinase c(19-31) -

Protein kinase c(19-31)

Catalog Number: EVT-10957444
CAS Number:
Molecular Formula: C67H118N26O16
Molecular Weight: 1543.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Protein kinase c(19-31) is a peptide inhibitor derived from the pseudo-substrate regulatory domain of protein kinase c alpha, specifically composed of residues 19 to 31. This compound plays a significant role in the study of protein kinase c activity, which is vital in various cellular processes such as signal transduction, cell proliferation, differentiation, and apoptosis. The protein kinase c family consists of serine/threonine kinases that are crucial for regulating these cellular functions.

Source and Classification

Protein kinase c(19-31) is synthesized through solid-phase peptide synthesis techniques. It is classified as a peptide inhibitor and is primarily used in biochemical research to investigate the activity of protein kinase c enzymes. The compound mimics the natural inhibitory sequences found in the regulatory domain of protein kinase c alpha, allowing researchers to study its effects on cellular signaling pathways.

Synthesis Analysis

Methods and Technical Details

The synthesis of protein kinase c(19-31) typically employs solid-phase peptide synthesis (SPPS). This method involves several key steps:

  1. Coupling: Protected amino acids are sequentially added to a resin-bound peptide chain using coupling agents such as dicyclohexylcarbodiimide or N,N’-diisopropylcarbodiimide.
  2. Deprotection: Protective groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail that includes trifluoroacetic acid, water, and scavengers like triisopropylsilane.

For industrial production, automated peptide synthesizers enhance efficiency and reproducibility, with purification achieved through high-performance liquid chromatography.

Molecular Structure Analysis

Structure and Data

The molecular structure of protein kinase c(19-31) consists of a sequence of amino acids that form a specific conformation essential for its function as an inhibitor. The exact sequence and structure contribute to its ability to bind effectively to the catalytic domain of protein kinase c enzymes.

  • Molecular Weight: Approximately 1,500 Daltons (varies based on specific amino acid composition).
  • Isoelectric Point: The isoelectric point can vary depending on the specific sequence but generally falls within a range typical for peptides.
Chemical Reactions Analysis

Reactions and Technical Details

Protein kinase c(19-31) participates in several chemical reactions:

  1. Phosphorylation: Acts as a substrate for protein kinase c enzymes, where adenosine triphosphate is often involved.
  2. Oxidation: Cysteine residues may undergo oxidation to form disulfide bonds.
  3. Dephosphorylation: Phosphate groups can be removed by phosphatases.

Common Reagents and Conditions

  • Phosphorylation: Requires adenosine triphosphate and magnesium ions.
  • Oxidation: Commonly involves hydrogen peroxide or other oxidizing agents.
  • Dephosphorylation: Specific phosphatases are utilized for this process.

The major products formed during these reactions include phosphorylated peptides, disulfide-bonded peptides, and dephosphorylated peptides.

Mechanism of Action

Protein kinase c(19-31) functions by mimicking the natural substrate of protein kinase c. It binds to the active site of the enzyme, effectively inhibiting its activity and preventing the phosphorylation of natural substrates. This inhibition modulates various signaling pathways involved in critical cellular processes such as growth, differentiation, and apoptosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder or crystalline substance.
  • Solubility: Generally soluble in water and organic solvents depending on its specific formulation.

Chemical Properties

  • Stability: The stability can vary based on environmental conditions such as pH and temperature.
  • Reactivity: Reacts with oxidizing agents and can undergo phosphorylation reactions under appropriate conditions.

Relevant data regarding these properties can be obtained through characterization techniques like mass spectrometry and high-performance liquid chromatography .

Applications

Protein kinase c(19-31) has diverse applications in scientific research:

  • Biochemistry: Serves as a model peptide for studying protein kinase c activity and inhibition mechanisms.
  • Cell Biology: Aids in understanding the role of protein kinase c in cellular signaling pathways.
  • Medicine: Investigated for potential therapeutic applications in diseases characterized by dysregulated protein kinase c activity, including cancer and cardiovascular diseases.
  • Drug Discovery: Utilized in developing inhibitors and activators targeting protein kinases for therapeutic purposes .
Introduction to PKC (19-31) in Signal Transduction Research

Historical Discovery of Pseudosubstrate Regulatory Domains in Protein Kinase C Isoforms

The pseudosubstrate domain was first conceptualized in 1987 through pioneering biochemical studies on conventional Protein Kinase C (cPKC) isoforms. House and Kemp identified an autoinhibitory sequence within the regulatory region of PKC that resembles substrate phosphorylation sites but contains an alanine residue instead of phosphoacceptor serine/threonine. This renders the domain incapable of catalytic phosphorylation while enabling it to sterically block the substrate-binding cleft [4] [7]. Key milestones include:

  • Initial Characterization: The pseudosubstrate sequence (residues 19–31 in PKCα) was shown to suppress kinase activity by occupying the catalytic cavity, with activation requiring conformational release via second messengers (Ca²⁺ and diacylglycerol) [1] [4].
  • Functional Validation: Synthetic peptides corresponding to this domain (e.g., PKC (19-31)) inhibited PKC activity in vitro, confirming their role as endogenous regulators [8].
  • Isoform-Specific Insights: Comparative studies revealed pseudosubstrate variations across cPKC isoforms (α, βI, βII, γ), establishing a framework for designing isoform-selective inhibitors [3] [7].

This discovery transformed PKC regulation models, shifting focus from catalytic inhibition to allosteric control of autoinhibition [9].

Structural Context: Protein Kinase C Alpha as the Source of Residues 19–31

The PKC (19-31) peptide (sequence: Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val) originates from the N-terminal regulatory segment of human PKCα. Its structure-function relationships are defined by three key elements:

  • Pseudosubstrate Core: The central Ala²⁵ residue (underlined above) replaces a phosphoacceptor serine, preventing catalytic activity while enabling high-affinity binding to the kinase domain. Mutation to serine converts it into a substrate (e.g., [Ser²⁵]-PKC (19-31)) [6] [10].
  • Cationic Residues: Multiple arginine residues (Arg¹⁹, Arg²², Arg²⁶) facilitate electrostatic interactions with anionic phospholipids (e.g., phosphatidylserine) at the membrane interface, enhancing inhibitory potency [1] [7].
  • Isoform Specificity: PKCα’s pseudosubstrate shares homology with cPKCs but diverges from novel (nPKC) and atypical (aPKC) isoforms, explaining its selective inhibition of conventional PKCs [3].

Table 1: Structural Features of Protein Kinase C (19-31) in Context of PKCα

FeatureDescriptionFunctional Implication
Source IsoformProtein Kinase C alpha (Conventional PKC subfamily)Targets cPKC-specific signaling
Full SequenceH-Arg-Phe-Ala-Arg-Lys-Gly-Ala-Leu-Arg-Gln-Lys-Asn-Val-OHAla²⁵ acts as pseudosubstrate anchor
Key ResiduesArg¹⁹, Arg²², Arg²⁶, Ala²⁵Electrostatic binding; autoinhibition
Modified Variant[Ser²⁵]-PKC (19-31) (RFARKGSLRQKNV)Converts to high-affinity substrate (Km = 0.2 µM) [6]

Rationale for Peptide Synthesis: Mimicking Endogenous Regulatory Mechanisms

Synthetic PKC (19-31) peptides were developed to exploit the natural autoinhibitory mechanism of PKCα for research applications. This strategy offers three advantages over conventional kinase inhibitors:

  • Mechanistic Fidelity: The peptide directly recapitulates PKCα’s autoinhibitory checkpoint, competitively blocking substrate phosphorylation without altering catalytic activity. This contrasts with ATP-competitive inhibitors (e.g., staurosporine), which non-specifically target multiple kinases [7] [9].
  • Isoform Selectivity: As pseudosubstrate sequences vary among PKC isozymes, PKC (19-31) preferentially inhibits conventional PKCs (IC₅₀ = 100 nM) over novel or atypical isoforms. This enables dissection of cPKC-specific pathways [2] [8].
  • Functional Versatility:
  • Wild-Type Peptide: Serves as a potent inhibitor (e.g., suppresses insulin-stimulated glucose uptake in adipocytes; IC₅₀ = 30 µM in electroporated cells) [8].
  • [Ser²⁵]-Modified Peptide: Functions as a high-affinity substrate (Km = 0.2 µM) to assay PKCα activity in vitro [6] [10].

Table 2: Research Applications of Protein Kinase C (19-31) Peptides

Peptide TypeSequencePrimary ApplicationKey Findings
Wild-Type InhibitorRFARKGALRQKNVBlock cPKC substrate phosphorylationInhibits insulin-induced lipogenesis (IC₅₀ = 600 µM) [8]
[Ser²⁵]-SubstrateRFARKGSLRQKNVQuantify PKCα activity (Vmax = 8 µmol·min⁻¹·mg⁻¹) [6]Validates PKCα-selective activators/inhibitors

These peptides remain indispensable for studying PKCα’s roles in neuronal plasticity, insulin signaling, and cancer progression, where conventional PKC dysregulation is pathologically significant [1] [9]. Their design exemplifies the broader shift toward targeting protein-protein interactions (PPIs) and allosteric sites for kinase modulation [3] [9].

Properties

Product Name

Protein kinase c(19-31)

IUPAC Name

(2S)-2-[[(2S)-4-amino-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C67H118N26O16

Molecular Weight

1543.8 g/mol

InChI

InChI=1S/C67H118N26O16/c1-35(2)31-46(62(106)88-44(23-16-30-81-67(77)78)58(102)89-45(24-25-49(71)94)60(104)87-42(21-11-13-27-69)59(103)92-48(33-50(72)95)63(107)93-52(36(3)4)64(108)109)90-53(97)37(5)83-51(96)34-82-56(100)41(20-10-12-26-68)86-57(101)43(22-15-29-80-66(75)76)85-54(98)38(6)84-61(105)47(32-39-17-8-7-9-18-39)91-55(99)40(70)19-14-28-79-65(73)74/h7-9,17-18,35-38,40-48,52H,10-16,19-34,68-70H2,1-6H3,(H2,71,94)(H2,72,95)(H,82,100)(H,83,96)(H,84,105)(H,85,98)(H,86,101)(H,87,104)(H,88,106)(H,89,102)(H,90,97)(H,91,99)(H,92,103)(H,93,107)(H,108,109)(H4,73,74,79)(H4,75,76,80)(H4,77,78,81)/t37-,38-,40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

OLYXRRDLXDCSNP-XYICCSMHSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCN=C(N)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCN=C(N)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.